

Independent Replication of Fce 22250 Studies: A Comparative Guide

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Compound of Interest

Compound Name: Fce 22250

Cat. No.: B15566238

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Fce 22250**, a potent rifamycin antibiotic, with its primary comparator, rifampin, and other alternative anti-tuberculosis agents. The information presented is based on available experimental data to facilitate independent replication and further investigation.

Quantitative Data Summary

The in vitro activity of **Fce 22250** and its comparators is summarized below. The Minimum Inhibitory Concentration (MIC) is a key metric for antibiotic potency, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound	Organism	MIC (µg/mL)	Reference
Fce 22250	Mycobacterium microti	~0.004	[1]
Mycobacterium tuberculosis	~0.004	[1]	
Rifampin	Mycobacterium microti	~0.01	[1]
Mycobacterium tuberculosis	~0.01	[1]	
Mycobacterium tuberculosis (clinical strains)	0.16	[2]	
Staphylococcus aureus (MSSA)	0.002		
Staphylococcus aureus (MRSA)	0.001		
Rifabutin	Mycobacterium microti	~0.004	
Mycobacterium tuberculosis	~0.004		
Rifapentine	Mycobacterium microti	~0.006	
Mycobacterium tuberculosis	~0.006		

Note: The MIC values for **Fce 22250** and other rifamycins from the study by Della Bruna et al. (1985) were reported as being approximately 2.5 times lower than rifampin for FCE 22807, a related compound, against *M. microti* and *M. tuberculosis*.

Comparative Analysis

Fce 22250, a 3-azinomethylrifamycin, demonstrates superior in vitro potency against *Mycobacterium* species compared to the first-line anti-tuberculosis drug, rifampin. Its long in vivo persistence and good oral absorption are advantageous pharmacokinetic properties. One

study reported that **Fce 22250** was 14 times more effective than rifampin in treating experimental murine tuberculosis.

Alternatives to rifamycins for the treatment of tuberculosis, particularly multidrug-resistant strains, include fluoroquinolones (e.g., moxifloxacin, levofloxacin), injectable second-line drugs (e.g., amikacin, kanamycin, capreomycin), and newer agents such as bedaquiline, delamanid, and pretomanid. These alternatives have different mechanisms of action, efficacy profiles, and safety concerns that should be considered in the context of specific therapeutic needs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of antimicrobial agents against mycobacteria.

1. Preparation of Reagents and Media:

- Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
- Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., **Fce 22250**) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.
- Bacterial Inoculum: Culture the Mycobacterium strain in Middlebrook 7H9 broth to the mid-logarithmic phase of growth (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.

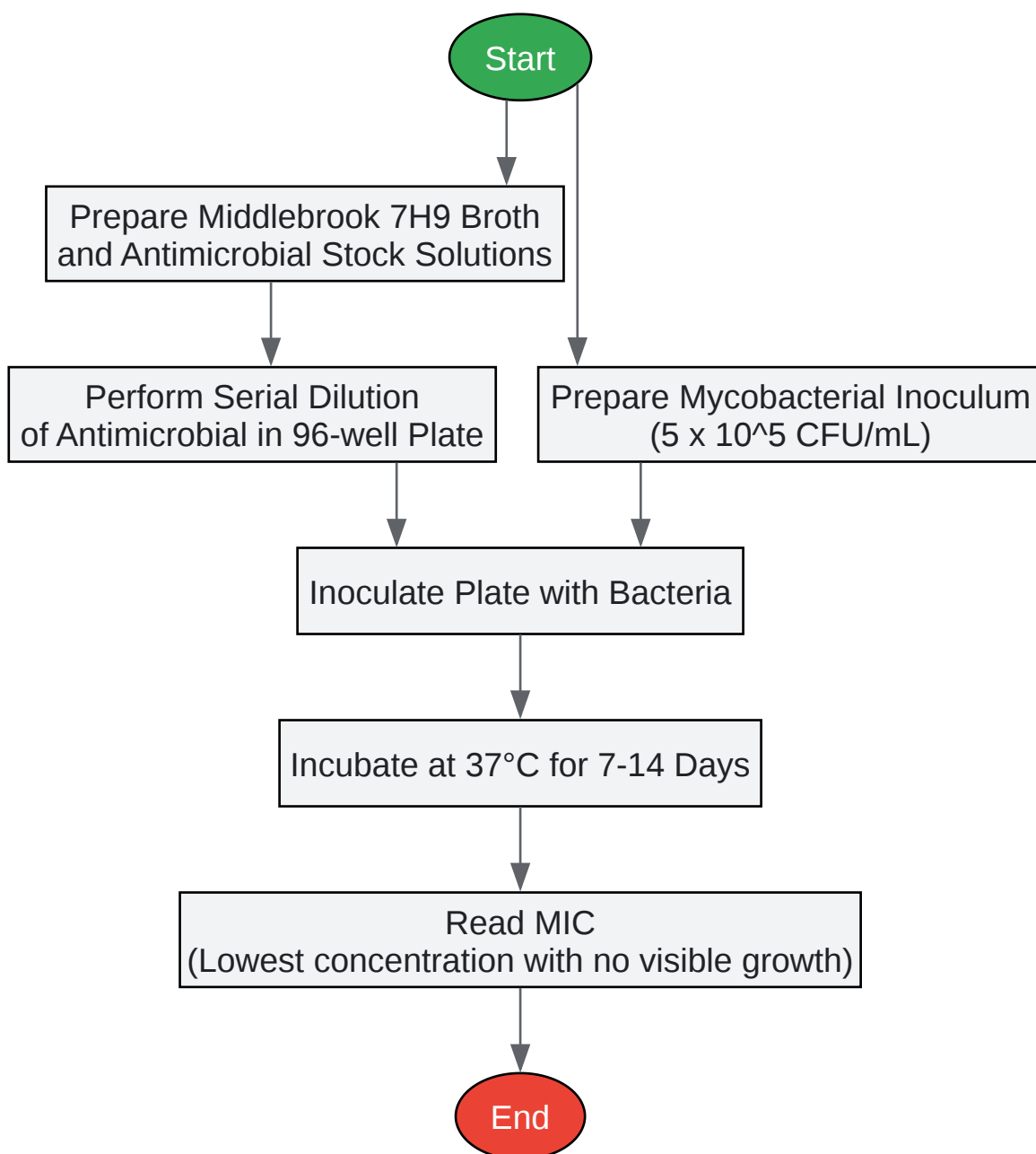
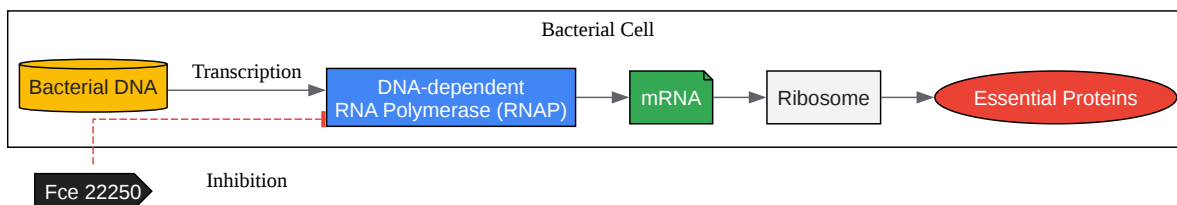
2. Assay Procedure:

- Dispense 100 μ L of sterile Middlebrook 7H9 broth into each well of a 96-well microtiter plate.
- Create a serial two-fold dilution of the antimicrobial agent by adding 100 μ L of the stock solution to the first well and transferring 100 μ L to subsequent wells.
- Add 100 μ L of the prepared bacterial inoculum to each well.
- Include a positive control well (bacterial inoculum without the drug) and a negative control well (broth only).
- Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

3. Interpretation of Results:

- The MIC is the lowest concentration of the antimicrobial agent that results in no visible growth of the mycobacteria.

Visualizations



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References

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- 2. Effects of Increasing Concentrations of Rifampicin on Different Mycobacterium tuberculosis Lineages in a Whole-Blood Bactericidal Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
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